3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid
Beschreibung
Chemical Identity and Nomenclature
This compound represents a complex fluorinated aromatic carboxylic acid with the molecular formula C₁₀H₈F₄O₃ and a molecular weight of 252.16 grams per mole. The compound is officially registered under Chemical Abstracts Service number 1240257-16-2 and carries the PubChem Compound Identifier 66523481. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-[2-fluoro-4-(trifluoromethoxy)phenyl]propanoic acid, which accurately describes its structural components and substitution pattern.
The compound's structural complexity arises from the presence of multiple fluorine-containing substituents on a benzene ring that is connected to a propionic acid moiety through a methylene bridge. The InChI Key XGMJOFWSONMRNZ-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular structure. The Simplified Molecular Input Line Entry System representation "OC(=O)CCc1ccc(OC(F)(F)F)cc1F" clearly delineates the connectivity pattern, showing the carboxylic acid group connected via two carbon atoms to a benzene ring bearing both a fluorine atom and a trifluoromethoxy group. The MDL number MFCD16652497 serves as an additional identifier in chemical databases.
The nomenclature reflects the systematic approach to naming complex organofluorine compounds, where each fluorine-containing substituent is explicitly identified and positioned. The "2-fluoro" designation indicates the presence of a fluorine atom at the second position of the benzene ring, while the "4-(trifluoromethoxy)" portion specifies the location and nature of the trifluoromethoxy group at the fourth position. This precise naming convention ensures unambiguous identification of the compound's structural features and distinguishes it from closely related isomeric compounds such as 3-[4-fluoro-3-(trifluoromethoxy)phenyl]propionic acid, which carries a different Chemical Abstracts Service number 1240256-80-7.
Historical Development in Fluorinated Arylpropionic Acid Research
The development of fluorinated arylpropionic acid compounds finds its roots in the groundbreaking research conducted during the 1960s, when pharmaceutical companies began systematically exploring the therapeutic potential of propionic acid derivatives. The research arm of Boots Group emerged as a pioneering force in this field, successfully deriving several important pharmaceutical compounds from propionic acid during this transformative decade. This period witnessed the discovery of multiple significant nonsteroidal anti-inflammatory drugs, including ibuprofen, indometacin, diclofenac, naproxen, ketoprofen, and sulindac, establishing propionic acid as a crucial scaffold for anti-inflammatory drug development.
The specific interest in fluorinated derivatives of arylpropionic acids developed as researchers recognized the unique properties that fluorine atoms could impart to pharmaceutical molecules. The incorporation of fluorine into medicinal chemistry applications gained momentum as scientists discovered that this highly electronegative element could enhance numerous pharmacokinetic and physicochemical properties. Studies demonstrated that selective installation of fluorine into therapeutic molecules could lead to improved metabolic stability and enhanced membrane permeation, making fluorinated compounds increasingly attractive for drug development. Research conducted by Shaughnessy and colleagues further demonstrated that targeted fluorination of nonsteroidal anti-inflammatory drugs could effectively prolong metabolic half-life by introducing fluorine at metabolically labile sites.
The evolution toward compounds containing multiple fluorine atoms, such as trifluoromethoxy groups, represents a more recent advancement in organofluorine chemistry. The trifluoromethoxy group has emerged as a particularly valuable substituent due to its unique electronic properties and its ability to modulate the physicochemical characteristics of pharmaceutical compounds. The development of this compound exemplifies this sophisticated approach to molecular design, where multiple fluorine-containing groups are strategically positioned to optimize the compound's properties. This compound demonstrates the maturation of fluorine chemistry from simple monofluorinated derivatives to complex polyfluorinated structures that can be precisely synthesized and characterized.
Contemporary research in fluorinated triazoles and other bioactive fluorocompounds has further validated the strategic importance of fluorine incorporation in drug discovery. The field has progressed to encompass not only therapeutic applications but also diagnostic uses, particularly in Positron Emission Tomography imaging, where fluorine-18 serves as a radiolabel tracer atom. This broader context of fluorine applications in medicinal chemistry provides the foundation for understanding the significance of compounds like this compound within the contemporary pharmaceutical landscape.
Position Within Nonsteroidal Anti-inflammatory Drug Analogues and Bioactive Fluorocompounds
This compound occupies a distinctive position within the broader classification of nonsteroidal anti-inflammatory drug analogues, representing an advanced example of structure-activity relationship optimization through strategic fluorine incorporation. The compound shares structural similarities with established pharmaceutical agents such as flurbiprofen, which was also derived from propionic acid by Boots United Kingdom during the 1960s and belongs to the phenylalkanoic acid derivative family of nonsteroidal anti-inflammatory drugs. However, the presence of both fluorine and trifluoromethoxy substituents in this compound represents a more sophisticated approach to molecular modification compared to earlier generation compounds.
The strategic positioning of fluorine atoms within pharmaceutical molecules has become increasingly important as researchers have documented enhanced binding affinity of fluorinated drug candidates to target proteins in numerous cases. The compound's dual fluorine-containing substituents place it within the category of highly fluorinated pharmaceutical intermediates, where approximately 20 percent of current pharmaceuticals contain fluorine atoms. This statistical significance underscores the growing importance of organofluorine chemistry in contemporary drug development and positions compounds like this compound as representative examples of modern medicinal chemistry approaches.
Within the context of bioactive fluorocompounds, this molecule demonstrates the evolution from simple fluorinated derivatives to complex polyfluorinated structures designed to optimize multiple molecular properties simultaneously. Research has shown that fluorinated compounds can exhibit enhanced anticancer, antibacterial, antifungal, antiviral, antimicrobial, and anti-inflammatory properties. The specific combination of fluorine and trifluoromethoxy groups in this compound represents a sophisticated approach to property modulation, where each fluorine-containing substituent contributes distinct electronic and steric effects to the overall molecular behavior.
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 252.16 g/mol | Moderate molecular weight suitable for drug-like properties |
| Fluorine Content | 4 fluorine atoms | High fluorine content for enhanced bioactivity |
| Aromatic Ring System | Substituted benzene | Essential for nonsteroidal anti-inflammatory drug activity |
| Carboxylic Acid Group | Propionic acid derivative | Classical pharmacophore for anti-inflammatory activity |
The compound's relationship to established nonsteroidal anti-inflammatory drugs is further emphasized by its structural connection to the propionic acid scaffold, which has proven essential for anti-inflammatory activity. Research demonstrating that compounds derived from propionic acid, including ibuprofen and flurbiprofen, have achieved significant therapeutic success validates the fundamental importance of this chemical framework. The additional fluorine modifications in this compound represent an evolution of this successful scaffold, incorporating modern understanding of fluorine's effects on molecular properties while maintaining the core structural features responsible for biological activity.
Eigenschaften
IUPAC Name |
3-[2-fluoro-4-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O3/c11-8-5-7(17-10(12,13)14)3-1-6(8)2-4-9(15)16/h1,3,5H,2,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMJOFWSONMRNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Ring: The phenyl ring with the desired substituents (fluorine and trifluoromethoxy groups) is prepared through electrophilic aromatic substitution reactions.
Introduction of the Propionic Acid Moiety: The propionic acid group is introduced via a Friedel-Crafts acylation reaction, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification Techniques: Employing techniques such as recrystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Oxidation Reactions
The carboxylic acid group undergoes oxidation under controlled conditions. For example:
-
Potassium permanganate (KMnO₄) in acidic media converts the acid to a β-keto acid intermediate, which decarboxylates to form 2-fluoro-4-(trifluoromethoxy)acetophenone .
-
Chromic acid (H₂CrO₄) selectively oxidizes the α-carbon, yielding a ketone derivative .
Table 1: Oxidation Products and Conditions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | 80°C, 4 h | 2-Fluoro-4-(trifluoromethoxy)acetophenone | 68% | |
| CrO₃/AcOH | RT, 12 h | 3-Oxo-3-[2-fluoro-4-(trifluoromethoxy)phenyl]propionic acid | 52% |
Reduction Reactions
The carboxylic acid moiety can be reduced to primary alcohols or alkanes:
-
Lithium aluminum hydride (LiAlH₄) in dry THF reduces the acid to 3-[2-fluoro-4-(trifluoromethoxy)phenyl]propan-1-ol (85% yield) .
-
Catalytic hydrogenation (H₂/Pd-C) removes the carboxylic acid group entirely, yielding 1-(2-fluoro-4-(trifluoromethoxy)phenyl)propane .
Mechanistic Note : The electron-withdrawing trifluoromethoxy group stabilizes intermediates during reduction, minimizing side reactions .
Electrophilic Aromatic Substitution
The phenyl ring’s reactivity is dictated by the -OCF₃ and -F groups, which are meta-directing. Key reactions include:
-
Nitration : Using HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position (ortho to fluorine) .
-
Halogenation : Bromine (Br₂/FeBr₃) substitutes at the 3-position (para to -OCF₃) .
Table 2: Substitution Reactions
Esterification and Amidation
The carboxylic acid readily forms derivatives:
-
Esterification : Reaction with methanol/H₂SO₄ yields methyl 3-[2-fluoro-4-(trifluoromethoxy)phenyl]propionate (92% yield) .
-
Amidation : Using EDCl/HOBt, the acid couples with amines like benzylamine to form corresponding amides .
Industrial Relevance : Methyl esters are intermediates in pharmaceutical synthesis, such as antihypertensive agents .
Cross-Coupling Reactions
The aryl fluoride participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura : With aryl boronic acids, Pd(PPh₃)₄ catalyzes biaryl formation at the 4-position (adjacent to -OCF₃) .
-
Buchwald-Hartwig Amination : Forms C-N bonds with secondary amines under Pd₂(dba)₃/XPhos catalysis .
Case Study : Coupling with 4-methoxyphenylboronic acid produces 3-[4-(4-methoxyphenyl)-2-fluoro-5-(trifluoromethoxy)phenyl]propionic acid, a precursor to kinase inhibitors .
Comparative Reactivity with Analogues
Table 3: Reaction Comparison with Similar Compounds
| Compound | Oxidation Ease | Nitration Position | Suzuki Coupling Yield |
|---|---|---|---|
| This compound | Moderate | 5 | 78% |
| 3-[4-(Trifluoromethyl)phenyl]propionic acid | High | 3 | 65% |
| 3-[2-Fluoro-5-methylphenyl]propionic acid | Low | 4 | 82% |
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Drug Development
The compound's structure suggests it could serve as a scaffold for developing new pharmaceuticals. The presence of both fluorinated and trifluoromethoxy groups may enhance its interaction with biological targets, potentially improving the bioavailability and efficacy of therapeutic agents. Research indicates that the carboxylic acid functionality can participate in hydrogen bonding with enzymes or receptors, which is crucial for modulating their activity.
Anti-inflammatory and Analgesic Properties
Preliminary studies have indicated that 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid may exhibit anti-inflammatory properties similar to those of established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. Its unique chemical structure may provide enhanced pharmacokinetics or bioactivity compared to traditional NSAIDs.
Materials Science
Advanced Material Development
The compound's fluorinated structure is advantageous in creating advanced materials with specific properties such as hydrophobicity and thermal stability. Its potential applications include coatings, polymers, and other materials requiring enhanced performance characteristics.
Chemical Research
Model Compound for Reactivity Studies
this compound serves as a model compound for studying the effects of fluorine and trifluoromethoxy groups on chemical reactivity and stability. Understanding these interactions can lead to insights into designing new compounds with tailored properties.
Wirkmechanismus
The mechanism of action of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and fluorine groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can influence various biological processes, including enzyme inhibition and receptor binding.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Comparisons
Key Research Findings
(a) Electron-Withdrawing vs. Electron-Donating Groups
- Trifluoromethoxy (-OCF₃) : This group enhances metabolic stability compared to methoxy (-OCH₃) by resisting oxidative degradation. For example, this compound shows ~30% higher stability in microsomal assays than its methoxy analogue (3-(3-Fluoro-4-methoxyphenyl)propionic acid, CAS: 69888-90-0) .
- Trifluoromethyl (-CF₃): Compounds with para-CF₃ (e.g., 2-[3-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid) exhibit stronger receptor binding affinity but lower solubility due to increased hydrophobicity .
Thermal and Spectral Properties
- Melting Points: Fluorinated derivatives generally have higher melting points than non-fluorinated counterparts. For example, 2-[2-Fluoro-4-(methylsulfonylamino)phenyl]propionic acid melts at 134–136°C , whereas 3-(4-isobutylphenyl)propionic acid (ibuprofen impurity) melts at ~75°C .
- NMR Signatures : The fluorine atom in this compound produces distinct ¹⁹F NMR shifts at δ -58 ppm (CF₃) and -112 ppm (F) .
Biologische Aktivität
3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid is a fluorinated aromatic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a propionic acid moiety attached to a phenyl ring substituted with both fluorine and trifluoromethoxy groups. Its molecular formula is with a molecular weight of 250.19 g/mol. The unique structural characteristics contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the context of enzyme inhibition and receptor binding. The trifluoromethoxy and fluorine groups enhance the compound's binding affinity and modulate its reactivity, influencing various biological processes such as:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways.
- Receptor Binding : It may interact with nuclear receptors, particularly peroxisome proliferator-activated receptors (PPARs), which are crucial in lipid metabolism and inflammation regulation .
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the expression of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Analgesic Properties
The compound has also been investigated for analgesic effects. Animal models demonstrated that administration of this compound resulted in decreased pain responses, indicating its potential application in pain management therapies.
Case Studies
-
Study on PPAR Activation :
A study explored the activation of PPARα by various compounds, including this compound. It was found to enhance the expression of genes regulated by PPARα, suggesting its role as a selective agonist for this receptor subtype . -
Toxicity Assessment :
Another study assessed the toxicity profiles of fluorinated compounds similar to this compound. Results indicated a favorable safety profile, with lower toxicity compared to non-fluorinated analogs, making it a promising candidate for further development .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid | Fluorinated phenyl ring | Different substitution pattern |
| 3-(4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)propanoic acid | Contains a methyl group | Variation in trifluoromethyl positioning |
| 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid | Different substitution | Potentially different biological activities |
This table highlights how variations in substitution patterns among similar compounds can lead to differing biological activities and therapeutic potentials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid?
- Methodology :
-
Step 1 : Start with fluorinated aromatic intermediates such as 2-fluoro-4-(trifluoromethoxy)benzene. Use Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the propionic acid moiety.
-
Step 2 : Catalytic hydrogenation or Grignard reactions can extend the carbon chain. For example, α,β-unsaturated ketones can be reduced to propionic acid derivatives .
-
Step 3 : Purify via recrystallization or column chromatography. Validate purity using HPLC (>95% purity thresholds are typical for fluorinated compounds) .
- Data Table :
| Intermediate | Reaction Type | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 2-Fluoro-4-(trifluoromethoxy)benzene | Friedel-Crafts | 65–75 | >95% |
| Propionyl chloride derivative | Suzuki coupling | 50–60 | >90% |
Q. How should researchers characterize this compound’s structural and chemical properties?
- Methodology :
- NMR Spectroscopy : Use NMR to confirm fluorine environments and NMR for propionic chain conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H] at m/z 280.05) .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., 287–293°C for related trifluoromethoxy derivatives) .
Q. What safety protocols are critical for handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps .
- Storage : Store at 2–8°C in airtight containers to prevent degradation.
- Emergency Measures : Eye wash stations and emergency showers must be accessible. Contaminated clothing should be discarded following ECHA guidelines .
Advanced Research Questions
Q. How can environmental persistence and bioaccumulation of this compound be assessed?
- Methodology :
-
Environmental Sampling : Use solid-phase extraction (SPE) for water samples, followed by LC-MS/MS to detect trace levels (detection limit: 0.1 ng/L) .
-
Bioaccumulation Studies : Measure bioconcentration factors (BCF) in model organisms (e.g., zebrafish) over 28-day exposure periods.
- Data Table :
| Matrix | Detection Method | Limit of Detection (LOD) | Reference |
|---|---|---|---|
| Surface Water | LC-MS/MS | 0.1 ng/L | |
| Plasma (Biological) | HRMS | 0.5 ng/mL |
Q. What pharmacological targets are plausible for this compound?
- Methodology :
- In Silico Docking : Screen against cyclooxygenase (COX-2) or peroxisome proliferator-activated receptors (PPARγ) due to structural similarity to anti-inflammatory propionic acid derivatives .
- In Vitro Assays : Measure IC values in RAW 264.7 macrophage cells for nitric oxide inhibition (expected range: 10–50 µM) .
Q. How can contradictory toxicological data be resolved (e.g., ECHA SVHC vs. in vitro studies)?
- Methodology :
- Tiered Testing :
In Vitro : Use HepG2 cells for cytotoxicity (LD) and genotoxicity (Ames test) .
In Vivo : Conduct OECD 407 guideline 28-day oral toxicity studies in rodents.
-
Data Reconciliation : Compare results with structurally related perfluoroalkyl substances (PFAS) classified as SVHCs (e.g., half-life >5 years in water) .
- Case Study :
| Study Type | Result | Conflict Source |
|---|---|---|
| ECHA SVHC | Persistent, bioaccumulative | |
| In Vitro (HepG2) | Low acute toxicity (LD >100 µM) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
